5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique combination of a cyclopropylsulfonyl group and an oxa-azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a furan derivative and an olefinic or acetylenic dienophile is a common approach . Additionally, directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using Pd-catalysis has been reported, yielding arylated products with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce aryl or alkyl groups at specific positions on the bicyclic framework.
Scientific Research Applications
5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: It can be used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism by which 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid: A conformationally restricted analog of proline with applications in peptide synthesis.
3-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity and applications in medicinal chemistry.
Uniqueness
5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a cyclopropylsulfonyl group and an oxa-azabicycloheptane framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-cyclopropylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-13(11,8-1-2-8)9-4-7-3-6(9)5-12-7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAJKGWPJYNQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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